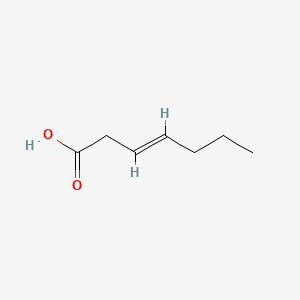

Hept-3-enoic acid

Description

Properties

CAS No. |

29901-85-7 |

|---|---|

Molecular Formula |

C7H12O2 |

Molecular Weight |

128.17 g/mol |

IUPAC Name |

(Z)-hept-3-enoic acid |

InChI |

InChI=1S/C7H12O2/c1-2-3-4-5-6-7(8)9/h4-5H,2-3,6H2,1H3,(H,8,9)/b5-4- |

InChI Key |

BCYXFRMDZWKZSF-PLNGDYQASA-N |

Isomeric SMILES |

CCC/C=C\CC(=O)O |

Canonical SMILES |

CCCC=CCC(=O)O |

Other CAS No. |

29901-85-7 |

Pictograms |

Corrosive |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (E)-hept-3-enoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of (E)-hept-3-enoic acid, a valuable building block in organic synthesis. The information is curated for professionals in research and development, with a focus on structured data presentation, detailed experimental protocols, and logical workflow visualizations.

Chemical Identity and Physical Properties

(E)-hept-3-enoic acid is an unsaturated fatty acid characterized by a seven-carbon chain with a trans-double bond between the third and fourth carbon atoms.[1] It is a colorless to pale yellow liquid with a fruity, floral odor.[2]

Table 1: Chemical Identifiers for (E)-hept-3-enoic acid

| Identifier | Value |

| IUPAC Name | (E)-hept-3-enoic acid[3] |

| Synonyms | (E)-3-Heptenoic acid, trans-3-Heptenoic acid[2] |

| CAS Number | 28163-84-0[2] |

| Molecular Formula | C₇H₁₂O₂[2] |

| SMILES | CCC/C=C/CC(=O)O[4] |

| InChI | InChI=1S/C7H12O2/c1-2-3-4-5-6-7(8)9/h4-5H,2-3,6H2,1H3,(H,8,9)/b5-4+[4] |

| InChIKey | BCYXFRMDZWKZSF-SNAWJCMRSA-N[4] |

Table 2: Physicochemical Properties of (E)-hept-3-enoic acid

| Property | Value | Source(s) |

| Molecular Weight | 128.17 g/mol | [1] |

| Boiling Point | 226.5 °C at 760 mmHg | [2] |

| Density | 0.968 g/cm³ | [2] |

| Refractive Index | 1.457 | [2] |

| Flash Point | 123.8 °C | [2] |

| Vapor Pressure | 0.0296 mmHg at 25°C | [2] |

| XLogP3-AA | 1.7 | [1] |

Spectroscopic Data

Table 3: Predicted Spectroscopic Data for (E)-hept-3-enoic acid

| Technique | Data |

| ¹H NMR | Predicted Chemical Shifts (δ, ppm): ~12.0 (s, 1H, -COOH) ~5.6-5.4 (m, 2H, -CH=CH-) ~3.1 (d, 2H, -C=C-CH₂-COOH) ~2.1 (q, 2H, -CH₂-CH=C-) ~1.4 (sextet, 2H, -CH₂-CH₃) ~0.9 (t, 3H, -CH₃) |

| ¹³C NMR | Predicted Chemical Shifts (δ, ppm): ~178 (-COOH) ~135 (-CH=C H-) ~122 (-C H=CH-) ~38 (-CH₂-COOH) ~34 (-CH₂-CH=) ~22 (-CH₂-CH₃) ~13 (-CH₃) |

| IR Spectroscopy | Predicted Absorptions (cm⁻¹): ~2960-2850 (C-H stretch) ~3300-2500 (O-H stretch, broad) ~1710 (C=O stretch) ~1650 (C=C stretch) ~965 (trans C-H bend out of plane) |

| Mass Spectrometry | Predicted m/z Values for [M-H]⁻: 127.0764 (Monoisotopic)[4] |

Chemical Reactivity and Synthesis

(E)-hept-3-enoic acid serves as a precursor in the synthesis of various chemicals, including pharmaceuticals and agricultural products.[2] Its potential antimicrobial and antioxidant properties are also subjects of study.[2]

A prominent method for the synthesis of β,γ-unsaturated carboxylic acids like (E)-hept-3-enoic acid is the Nickel-catalyzed reductive carboxylation of allylic alcohols with carbon dioxide.[5] This method is advantageous due to its high regioselectivity and stereoselectivity, and its use of cost-effective and safe reagents like manganese powder as a reductant.[5][6]

Experimental Protocol: Synthesis via Ni-Catalyzed Carboxylation

The following is a representative protocol for the synthesis of (E)-hept-3-enoic acid, adapted from the general procedure described by Mei and coworkers for the carboxylation of allylic alcohols.[5]

Objective: To synthesize (E)-hept-3-enoic acid from (E)-hex-2-en-1-ol.

Materials:

-

(E)-hex-2-en-1-ol

-

Ni(acac)₂ (Nickel(II) acetylacetonate)

-

1,10-Phenanthroline (ligand)

-

Manganese powder (<50 mesh)

-

Tetrabutylammonium acetate (ⁿBu₄NOAc)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Carbon Dioxide (CO₂, balloon or cylinder)

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube, add Ni(acac)₂ (5 mol%), 1,10-phenanthroline (10 mol%), manganese powder (3.0 equiv.), and tetrabutylammonium acetate (1.5 equiv.).

-

Atmosphere Exchange: Evacuate the tube and backfill with carbon dioxide (1 atm). This cycle is repeated three times.

-

Reagent Addition: Under a CO₂ atmosphere, add anhydrous DMF (0.2 M), followed by the substrate, (E)-hex-2-en-1-ol (1.0 equiv.).

-

Reaction: Seal the tube and stir the reaction mixture vigorously at room temperature for 24 hours.

-

Workup:

-

Quench the reaction by adding 1 M HCl.

-

Extract the aqueous phase with diethyl ether (3 times).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield (E)-hept-3-enoic acid.

Visualization of Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of (E)-hept-3-enoic acid as described in the experimental protocol.

Caption: Experimental workflow for the synthesis of (E)-hept-3-enoic acid.

Safety Information

(E)-hept-3-enoic acid is classified as a corrosive substance. It is known to cause severe skin burns and serious eye damage.[1][7] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Disclaimer: This guide is intended for informational purposes only and should not be used as a substitute for a comprehensive safety assessment. Always consult the relevant Safety Data Sheet (SDS) before handling any chemical.

References

- 1. Recent progress in reductive carboxylation of C–O bonds with CO 2 - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04073A [pubs.rsc.org]

- 2. Cas 28163-84-0,(E)-hept-3-enoic acid | lookchem [lookchem.com]

- 3. (3E)-3-Heptenoic acid | C7H12O2 | CID 5282710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - (e)-hept-3-enoic acid (C7H12O2) [pubchemlite.lcsb.uni.lu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Regioselective Ni-Catalyzed Carboxylation of Allylic and Propargylic Alcohols with Carbon Dioxide [organic-chemistry.org]

- 7. Hept-3-enoic acid | C7H12O2 | CID 6434067 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (Z)-hept-3-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural, chemical, and potential biological properties of (Z)-hept-3-enoic acid. The information is curated for researchers and professionals in the fields of chemistry and drug development, with a focus on presenting clear, quantitative data and detailed experimental context.

Structural Information and Chemical Properties

(Z)-hept-3-enoic acid is an unsaturated short-chain carboxylic acid with the molecular formula C₇H₁₂O₂.[1] The "Z" designation in its IUPAC name indicates that the higher priority substituents on the double bond are on the same side, resulting in a cis configuration. Its structure consists of a seven-carbon chain with a carboxylic acid group at one end and a double bond between the third and fourth carbon atoms.

Below is a table summarizing the key chemical and physical properties of (Z)-hept-3-enoic acid and its (E)-isomer for comparison.

| Property | (Z)-hept-3-enoic acid | (E)-hept-3-enoic acid |

| Molecular Formula | C₇H₁₂O₂ | C₇H₁₂O₂ |

| Molecular Weight | 128.17 g/mol | 128.17 g/mol |

| CAS Number | 29901-85-7 | 28163-84-0 |

| IUPAC Name | (Z)-hept-3-enoic acid | (E)-hept-3-enoic acid |

| Boiling Point | Not available | 226.5 °C at 760 mmHg |

| Density | Not available | 0.968 g/cm³ |

| pKa (predicted) | Not available | 4.37 ± 0.10 |

| Flash Point | Not available | 123.8 °C |

Experimental Protocols

Synthesis of (Z)-hept-3-enoic Acid

A common and effective method for the stereoselective synthesis of (Z)-alkenes is the partial hydrogenation of the corresponding alkyne using a poisoned catalyst, most notably a Lindlar catalyst. This method can be applied to the synthesis of (Z)-hept-3-enoic acid from hept-3-ynoic acid.

Reaction Scheme:

Caption: Synthesis of (Z)-hept-3-enoic acid.

Detailed Protocol:

-

Catalyst Preparation: Prepare a Lindlar catalyst by suspending palladium on calcium carbonate (5% w/w) in a suitable solvent, such as methanol. To this suspension, add a solution of lead(II) acetate and a small amount of quinoline. The quinoline acts as a catalyst poison, preventing over-reduction to the fully saturated heptanoic acid.

-

Reaction Setup: In a reaction vessel equipped with a magnetic stirrer and a gas inlet, dissolve hept-3-ynoic acid in an appropriate solvent (e.g., methanol or ethanol). Add the prepared Lindlar catalyst to the solution.

-

Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a positive pressure of hydrogen (typically 1 atm). Stir the reaction mixture vigorously at room temperature.

-

Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the starting material.

-

Workup: Once the reaction is complete, filter the mixture to remove the catalyst. The solvent is then removed under reduced pressure.

-

Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to yield pure (Z)-hept-3-enoic acid.

Spectroscopic Characterization

2.2.1. ¹H NMR Spectroscopy

-

-COOH Proton: A broad singlet typically appearing downfield, around 10-13 ppm.

-

Olefinic Protons (-CH=CH-): Two multiplets in the range of 5.3-5.8 ppm. The coupling constant (J-value) between these protons would be characteristic of a cis-alkene (typically 6-12 Hz).

-

Allylic Protons (-CH₂-CH=): A multiplet around 2.0-2.3 ppm.

-

Alkyl Protons: Signals corresponding to the remaining methylene and methyl groups would appear upfield, typically between 0.9 and 1.7 ppm.

2.2.2. ¹³C NMR Spectroscopy

-

Carbonyl Carbon (-COOH): A signal in the range of 170-180 ppm.

-

Olefinic Carbons (-CH=CH-): Two signals in the range of 120-140 ppm.

-

Alkyl Carbons: Signals for the sp³ hybridized carbons would appear in the upfield region of the spectrum.

2.2.3. Infrared (IR) Spectroscopy

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500 to 3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.

-

C=C Stretch: A medium intensity peak around 1640-1660 cm⁻¹.

-

=C-H Bend (cis-alkene): A characteristic absorption around 675-730 cm⁻¹.

2.2.4. Mass Spectrometry

The mass spectrum of (Z)-hept-3-enoic acid would show a molecular ion peak (M⁺) at m/z = 128. The fragmentation pattern would likely involve the loss of the carboxyl group and characteristic cleavages of the alkyl chain. The fragmentation of the isomeric (Z)-3-heptene shows characteristic fragments that could be similar to the fragmentation of the alkyl chain of (Z)-hept-3-enoic acid after the initial loss of the carboxylic acid functionality.

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of (Z)-hept-3-enoic acid are limited, the broader class of short-chain fatty acids (SCFAs) and unsaturated fatty acids are known to have various biological roles. These compounds can influence cellular processes by altering membrane fluidity, acting as signaling molecules, or serving as energy sources.

Some unsaturated fatty acids have been shown to modulate the activity of signaling pathways involved in inflammation and cellular stress responses. For instance, certain fatty acids can activate the Akt-mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival.

Below is a generalized representation of how a short-chain unsaturated fatty acid might influence the Akt-mTOR pathway.

References

Hept-3-enoic Acid: An In-depth Technical Guide on its Natural Occurrence and Sources

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the natural occurrence and sources of hept-3-enoic acid. Despite extensive investigation, it is crucial to note that documented evidence of this compound as a widespread or significant natural product is exceptionally scarce in publicly available scientific literature and metabolic databases. This document summarizes the available information, highlights the knowledge gaps, and provides context through related compounds.

Introduction to this compound

This compound is a monounsaturated fatty acid with a seven-carbon chain and a double bond between the third and fourth carbon atoms. It exists as two geometric isomers: (E)-hept-3-enoic acid and (Z)-hept-3-enoic acid. While the saturated counterpart, heptanoic acid, is a known natural product contributing to the odor of some rancid oils and is used in the fragrance industry, the natural occurrence of this compound is not well-established.

Natural Occurrence and Sources: A Notable Scarcity of Evidence

A thorough review of scientific literature and chemical databases reveals a significant lack of concrete evidence for the natural occurrence of this compound. While some commercial suppliers and databases allude to its potential use in flavors and fragrances, these references do not substantiate its origin from natural sources.

One database, The Good Scents Company, provides conflicting information, suggesting that (Z)-3-heptenoic acid is "found in nature" without citing specific sources, while stating that (E)-3-heptenoic acid is "not found in nature". This ambiguity underscores the general lack of definitive information.

Extensive searches for this compound in various natural sources have not yielded positive identifications. These searches included:

-

Essential Oils and Fruit Volatiles: While other short-chain fatty acids and their esters are common constituents of fruit aromas, this compound has not been reported as a volatile compound in fruits or a component of essential oils.

-

Microbial Fermentation: Analysis of volatile fatty acids produced during various microbial fermentation processes, such as in dairy products and other fermented foods, has not identified this compound as a metabolite.

-

Marine and Terrestrial Organisms: Investigations into the fatty acid profiles of insects, marine organisms, and various plants have not documented the presence of this compound.

Metabolic databases such as KEGG, Lipid MAPS, and the Human Metabolome Database (HMDB) do not currently list this compound as a known metabolite in any organism.

Quantitative Data

Due to the lack of confirmed natural sources, there is no quantitative data available on the concentration or abundance of this compound in any natural matrix.

| Natural Source | Isomer | Concentration Range | Method of Analysis | Reference |

| Not Reported | (E)-hept-3-enoic acid | Not Reported | Not Applicable | N/A |

| Not Reported | (Z)-hept-3-enoic acid | Not Reported | Not Applicable | N/A |

| Table 1: Summary of Quantitative Data on the Natural Occurrence of this compound. The table highlights the absence of reported quantitative data for this compound in natural sources. |

Experimental Protocols

As there are no peer-reviewed scientific studies detailing the isolation and identification of this compound from a natural source, this guide cannot provide established experimental protocols for these processes. General methodologies for the analysis of short-chain fatty acids from complex matrices typically involve:

-

Extraction: Solvent extraction, solid-phase microextraction (SPME), or steam distillation.

-

Derivatization: Conversion of the fatty acids to more volatile esters (e.g., methyl or ethyl esters) for gas chromatography.

-

Analysis: Gas chromatography-mass spectrometry (GC-MS) for separation and identification based on retention time and mass spectrum.

A researcher seeking to investigate the potential presence of this compound in a natural sample would need to develop and validate a specific analytical method, likely using a synthesized standard of this compound for comparison.

Biosynthetic Pathways: A Hypothetical Perspective

There are no known and confirmed biosynthetic pathways leading to the production of this compound in any organism. However, based on general principles of fatty acid metabolism, a hypothetical pathway can be postulated. The biosynthesis of unsaturated fatty acids typically involves the action of desaturase enzymes on saturated fatty acid precursors.

Below is a speculative workflow for the potential biosynthesis of this compound. It is important to emphasize that this pathway is theoretical and has not been experimentally verified.

Figure 1: Hypothetical Biosynthetic Pathway for this compound. This diagram illustrates a speculative route for the formation of this compound from acetyl-CoA and malonyl-CoA via the fatty acid synthase complex, followed by a hypothetical desaturation step. This pathway is not experimentally confirmed.

Conclusion and Future Directions

For researchers and drug development professionals, this indicates that any interest in this compound would likely necessitate its chemical synthesis, as reliable natural sources for its extraction are not currently known.

Future research in this area could focus on:

-

Targeted Metabolomic Screening: Employing highly sensitive and targeted analytical techniques to screen for this compound in natural sources where other short-chain unsaturated fatty acids have been identified.

-

Enzyme Discovery: Investigating the substrate specificity of known fatty acid desaturases to determine if any have the capability to produce this compound from heptanoic acid.

-

Bioinformatic Analysis: Searching genomic and transcriptomic data from various organisms for putative desaturase enzymes that might be involved in its synthesis.

Until such research provides concrete evidence, the natural occurrence of this compound remains an open question.

Biological Activity of Hept-3-enoic Acid Isomers: A Technical Overview

Disclaimer: Information regarding the specific biological activities of Hept-3-enoic acid isomers is limited in publicly available scientific literature. This guide, therefore, provides a general overview based on the activities of structurally related short-chain fatty acids and unsaturated fatty acids. The experimental protocols described are general methods that can be adapted for the study of these specific isomers.

Introduction

This compound is an unsaturated fatty acid with the chemical formula C7H12O2. The presence of a double bond at the third carbon position allows for the existence of cis (Z) and trans (E) isomers. While specific research on the distinct biological activities of these isomers is not extensively documented, the broader class of short-chain fatty acids (SCFAs) and unsaturated fatty acids is known to exhibit a range of physiological and pathological effects. This document outlines potential biological activities and relevant experimental methodologies for their investigation.

Potential Biological Activities

Based on the activities of similar fatty acids, the isomers of this compound could potentially be involved in:

-

Antimicrobial Activity: Short-chain fatty acids are known to possess antimicrobial properties.

-

Cellular Signaling: Unsaturated fatty acids can act as signaling molecules, influencing various cellular pathways.

-

Metabolic Regulation: As fatty acids, they can be integrated into metabolic pathways such as β-oxidation.

Experimental Protocols

The following are generalized experimental protocols that can be adapted to investigate the biological activity of this compound isomers.

1. Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a substance that prevents visible growth of a microorganism.

-

Materials: this compound isomers, bacterial or fungal strains, appropriate liquid growth medium (e.g., Luria-Bertani broth for bacteria, Sabouraud dextrose broth for fungi), 96-well microtiter plates, spectrophotometer.

-

Procedure:

-

Prepare a stock solution of each this compound isomer in a suitable solvent.

-

In a 96-well plate, perform a serial two-fold dilution of each isomer in the growth medium.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive (microorganism in medium without the compound) and negative (medium only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm.

-

Workflow for MIC Assay

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

2. Cell Viability Assay: MTT Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Materials: this compound isomers, mammalian cell line (e.g., HeLa, HEK293), cell culture medium (e.g., DMEM), fetal bovine serum (FBS), 96-well cell culture plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO, isopropanol with HCl).

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of each this compound isomer for a specified time (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Workflow for MTT Assay

Caption: Workflow for assessing cell viability using the MTT assay.

Potential Signaling Pathways

While specific pathways for this compound are not defined, related unsaturated fatty acids are known to interact with several key signaling pathways. Investigating these could be a starting point.

-

Peroxisome Proliferator-Activated Receptors (PPARs): Fatty acids are natural ligands for these nuclear receptors, which play crucial roles in lipid metabolism and inflammation.

-

G-protein Coupled Receptors (GPCRs): Certain fatty acids can activate specific GPCRs, such as GPR40 (FFAR1) and GPR120 (FFAR4), which are involved in metabolic regulation and inflammatory responses.

Hypothetical Signaling Pathway Activation

Caption: Hypothetical activation of the GPR40 signaling pathway.

Quantitative Data Summary

| Isomer | Target Organism/Cell Line | Assay | Endpoint | Result (e.g., MIC in µg/mL, IC50 in µM) |

| cis-Hept-3-enoic acid | E. coli | MIC | Growth Inhibition | Data to be determined |

| trans-Hept-3-enoic acid | E. coli | MIC | Growth Inhibition | Data to be determined |

| cis-Hept-3-enoic acid | HeLa | MTT | Cell Viability (IC50) | Data to be determined |

| trans-Hept-3-enoic acid | HeLa | MTT | Cell Viability (IC50) | Data to be determined |

Conclusion

The biological activity of this compound isomers remains an under-investigated area. However, based on the known functions of related fatty acids, it is plausible that these isomers possess antimicrobial, cell signaling, and metabolic regulatory properties. The experimental protocols and potential signaling pathways outlined in this guide provide a foundational framework for future research to elucidate the specific roles of cis and trans this compound. Rigorous investigation using these and other relevant methodologies is necessary to build a comprehensive understanding of their biological significance.

Hept-3-enoic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of hept-3-enoic acid, a seven-carbon unsaturated carboxylic acid. It details its chemical properties, synthesis, and spectroscopic data, and explores its potential role in cellular signaling and drug development. This document is intended to be a valuable resource for researchers and professionals working in the fields of chemistry, biochemistry, and pharmaceutical sciences.

Chemical and Physical Properties

This compound exists as two geometric isomers, (E)-hept-3-enoic acid and (Z)-hept-3-enoic acid, each possessing distinct chemical and physical properties. The molecular formula for both isomers is C₇H₁₂O₂ and they have a molecular weight of approximately 128.17 g/mol .[1][2][3]

| Property | (E)-hept-3-enoic acid | (Z)-hept-3-enoic acid |

| CAS Number | 28163-84-0[1][3][4][5] | 29901-85-7[2][6][7] |

| Molecular Formula | C₇H₁₂O₂[1] | C₇H₁₂O₂[2] |

| Molecular Weight | 128.17 g/mol [1][3] | 128.17 g/mol [2] |

| Boiling Point | 226.5 °C at 760 mmHg[1] | Not available |

| Density | 0.968 g/cm³[1] | Not available |

| Refractive Index | 1.457[1] | Not available |

Synthesis of this compound

The synthesis of this compound, particularly the stereoselective synthesis of its (E) and (Z) isomers, is of significant interest. Several synthetic strategies have been developed, primarily involving the carboxylation of allylic alcohols or modifications of other organic precursors.

Synthesis of (E)-hept-3-enoic acid

A common method for the synthesis of (E)-β,γ-unsaturated carboxylic acids involves the palladium-catalyzed carboxylation of allylic alcohols using formic acid as a C1 source.[1] Another approach is the nickel-catalyzed reductive carboxylation of allylic alcohols with CO₂.[1]

Experimental Protocol: Palladium-Catalyzed Carboxylation of an Allylic Alcohol (General Procedure)

-

To a reaction vessel under an inert atmosphere, add the corresponding allylic alcohol, a palladium catalyst (e.g., Pd(OAc)₂), a suitable ligand (e.g., a phosphine ligand), and a solvent.

-

Add formic acid and an additive, such as acetic anhydride.[1]

-

Heat the reaction mixture to the desired temperature and stir for the required reaction time.

-

Monitor the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction and perform an aqueous work-up.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography or distillation to obtain pure (E)-hept-3-enoic acid.

Synthesis of (Z)-hept-3-enoic acid

The synthesis of (Z)-hept-3-enoic acid is less commonly described in the available literature. However, general methods for the synthesis of (Z)-alkenoic acids can be adapted.

Spectroscopic Data

Detailed experimental spectroscopic data for the individual isomers of this compound are not fully available in the public domain. However, based on the known chemical shifts of similar compounds, the following are the expected ranges for their ¹H and ¹³C NMR spectra.

| Isomer | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) | Infrared (IR) Spectroscopy (cm⁻¹) |

| (E)-hept-3-enoic acid | Olefinic protons (~5.4-5.6 ppm), Allylic protons (~2.9-3.1 ppm), Aliphatic protons (0.9-2.3 ppm), Carboxylic acid proton (~10-12 ppm) | Carboxyl carbon (~170-180 ppm), Olefinic carbons (~120-140 ppm), Aliphatic carbons (~13-40 ppm) | O-H stretch (~2500-3300, broad), C=O stretch (~1700-1725), C=C stretch (~1650), C-O stretch (~1210-1320) |

| (Z)-hept-3-enoic acid | Olefinic protons (~5.3-5.5 ppm), Allylic protons (~3.0-3.2 ppm), Aliphatic protons (0.9-2.2 ppm), Carboxylic acid proton (~10-12 ppm) | Carboxyl carbon (~170-180 ppm), Olefinic carbons (~120-140 ppm), Aliphatic carbons (~13-40 ppm) | O-H stretch (~2500-3300, broad), C=O stretch (~1700-1725), C=C stretch (~1650), C-O stretch (~1210-1320) |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Potential Role in Cellular Signaling and Drug Development

While direct research on the specific biological activities of this compound is limited, the broader class of short-chain fatty acids (SCFAs) is known to play a significant role in cellular signaling.

Short-Chain Fatty Acids as Signaling Molecules

SCFAs, which are primarily produced by the gut microbiota, act as signaling molecules by activating G-protein-coupled receptors (GPCRs) such as GPR41, GPR43, and GPR109A.[8][9][10] These receptors are involved in regulating various physiological processes, including inflammation, glucose metabolism, and lipid metabolism.[8][11][12] The activation of these pathways can influence immune responses and metabolic homeostasis.[9][11][12]

The general mechanism of SCFA signaling through GPCRs can be illustrated as follows:

Caption: General signaling pathway of short-chain fatty acids via G-protein-coupled receptors.

Potential Applications in Drug Development

Given its structural similarity to other biologically active fatty acids, this compound and its derivatives are of interest in drug discovery. Unsaturated fatty acids are precursors for various bioactive lipids and can be used as building blocks in the synthesis of more complex molecules.[1] The potential antimicrobial and antioxidant properties of (E)-hept-3-enoic acid also suggest its utility in various applications.[1]

The workflow for exploring this compound derivatives in drug discovery could follow this logical progression:

Caption: A logical workflow for the development of drugs based on this compound.

Conclusion

This compound, in both its (E) and (Z) isomeric forms, presents an interesting subject for chemical and biological research. While detailed experimental data and specific biological functions are still areas for further investigation, its classification as a short-chain unsaturated fatty acid suggests potential involvement in important cellular signaling pathways. The synthetic accessibility of this molecule and its derivatives opens avenues for its exploration in medicinal chemistry and drug discovery. This technical guide serves as a foundational resource to encourage and support further research into the properties and applications of this compound.

References

- 1. Cas 28163-84-0,(E)-hept-3-enoic acid | lookchem [lookchem.com]

- 2. This compound | C7H12O2 | CID 6434067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (3E)-3-Heptenoic acid | C7H12O2 | CID 5282710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. SID 135076892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 28163-84-0|(E)-Hept-3-enoic acid|BLD Pharm [bldpharm.com]

- 6. 3-Heptenoic Acid 90.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. SID 134997625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Role of Short Chain Fatty Acid Receptors in Intestinal Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Role of Short-Chain Fatty Acids in Metabolic Diseases - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

The Genesis and Scientific Journey of Medium-Chain Fatty Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and scientific evolution of medium-chain fatty acids (MCFAs). From their initial identification in the 19th century to their therapeutic application in the mid-20th century and beyond, MCFAs have carved a unique niche in the landscape of lipid science. This document delves into their distinct physicochemical properties, natural abundance, and metabolic pathways that set them apart from their long-chain counterparts. Detailed summaries of seminal experimental protocols that paved the way for their clinical use are presented, alongside quantitative data and visual representations of their key signaling roles. This guide serves as a foundational resource for professionals engaged in the research and development of novel therapeutics leveraging the unique biological activities of MCFAs.

Introduction: The Emergence of a Unique Class of Fatty Acids

The formal concept of fatty acids was first introduced in the early 19th century by the French chemist Michel Eugène Chevreul, whose extensive work laid the groundwork for lipid chemistry. However, it was not until the 1950s that medium-chain triglycerides (MCTs), the form in which MCFAs are predominantly found, were developed as byproducts of coconut oil processing.[1] This development marked a turning point, initiating a cascade of research into their unique properties.

MCFAs are saturated fatty acids with aliphatic tails of 6 to 12 carbon atoms. This specific chain length confers distinct metabolic and physiological characteristics compared to the more ubiquitous long-chain fatty acids (LCFAs). Early investigations in the 1960s quickly established that MCTs were absorbed and metabolized more rapidly than LCFAs.[2] Unlike LCFAs, which are absorbed into the lymphatic system, MCFAs are transported directly to the liver via the hepatic portal vein.[3] This rapid absorption and subsequent oxidation for energy, without the need for carnitine to enter the mitochondria, became a cornerstone of their therapeutic potential.[3]

One of the most significant early applications of MCTs was in the management of epilepsy. In 1971, Dr. Peter Huttenlocher pioneered the use of an MCT-based ketogenic diet for children with intractable seizures.[4] This diet, providing approximately 60% of its calories from MCT oil, was found to be more palatable and less restrictive than the traditional ketogenic diet, offering a valuable therapeutic alternative.[4]

Physicochemical Properties and Natural Distribution of Medium-Chain Fatty Acids

The distinct biological behavior of MCFAs is rooted in their fundamental physicochemical properties. Their shorter chain length compared to LCFAs results in a lower melting point, greater water solubility, and different metabolic handling. These properties are summarized in the tables below, along with their prevalence in major natural sources.

Physicochemical Properties of Key Medium-Chain Fatty Acids

| Fatty Acid | Common Name | Chemical Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Water Solubility |

| Hexanoic Acid | Caproic Acid | C6H12O2 | 116.16 | -3.4 | 205 | Slightly soluble |

| Octanoic Acid | Caprylic Acid | C8H16O2 | 144.21 | 16.7 | 239.7 | Slightly soluble |

| Decanoic Acid | Capric Acid | C10H20O2 | 172.26 | 31.9 | 270 | Insoluble |

| Dodecanoic Acid | Lauric Acid | C12H24O2 | 200.32 | 44.2 | 298.9 | Insoluble |

Quantitative Distribution of Medium-Chain Fatty Acids in Natural Sources

| Oil Source | Caproic Acid (C6:0) (%) | Caprylic Acid (C8:0) (%) | Capric Acid (C10:0) (%) | Lauric Acid (C12:0) (%) | Total MCFA (%) |

| Coconut Oil | 0-0.8 | 4.6-10 | 5-8 | 45-53 | ~65 |

| Palm Kernel Oil | 0.1-0.8 | 2.4-6.2 | 2.6-7.0 | 41-55 | ~65 |

| Dairy Products (e.g., Butterfat) | ~2.3 | ~1.4 | ~3.0 | ~3.1 | ~9.8 |

Seminal Experimental Protocols

The therapeutic applications of MCFAs are built upon a foundation of key experimental studies. Below are detailed methodologies from two pioneering investigations that established the preparation of MCTs and their clinical utility in epilepsy.

Preparation of Medium-Chain Triglycerides from Vegetable Oils (Based on the work of V.K. Babayan, 1968)

The early production of MCTs for research and clinical use involved the fractionation of fatty acids from natural oils, primarily coconut and palm kernel oil. While the original 1968 paper by V.K. Babayan provides a conceptual framework rather than a detailed, step-by-step protocol, the general methodology can be outlined as follows:

-

Objective: To isolate medium-chain fatty acids from lauric-type oils and re-esterify them with glycerol to produce medium-chain triglycerides.

-

Starting Material: Refined coconut oil or palm kernel oil.

-

Methodology:

-

Hydrolysis (Fat Splitting): The triglycerides in the starting oil are hydrolyzed to yield a mixture of free fatty acids and glycerol. This is typically achieved through high-pressure steam splitting.

-

Fractional Distillation: The resulting mixture of free fatty acids is then subjected to fractional distillation under vacuum. This process separates the fatty acids based on their boiling points, which are dependent on their chain length. The lower boiling point MCFAs (caproic, caprylic, capric, and lauric acids) are collected as a distinct fraction.

-

Esterification: The purified MCFA fraction is then reacted with glycerol in the presence of a catalyst (such as tin or zinc compounds) at elevated temperatures and under vacuum to form triglycerides. The reaction is driven to completion by the continuous removal of water, a byproduct of the esterification process.

-

Purification: The resulting MCT oil is then refined, bleached, and deodorized to remove any remaining free fatty acids, catalysts, and volatile compounds, resulting in a clear, bland-tasting oil.

-

The MCT Ketogenic Diet for Intractable Childhood Epilepsy (Based on the work of P.R. Huttenlocher, 1971)

Dr. Huttenlocher's study was a landmark in the clinical application of MCTs. The protocol was designed to induce ketosis while allowing for a more liberal intake of carbohydrates and protein compared to the classic ketogenic diet.

-

Objective: To evaluate the efficacy of a diet rich in medium-chain triglycerides in controlling intractable seizures in children and adolescents.

-

Study Population: 12 children and adolescents with a history of frequent, intractable seizures that were unresponsive to conventional anticonvulsant medications.

-

Dietary Intervention:

-

Caloric Distribution: Approximately 60% of the total daily caloric intake was provided by MCT oil. The remaining calories were derived from long-chain fats, protein, and carbohydrates.

-

MCT Administration: The MCT oil was emulsified by mixing it with at least twice its volume of chilled skim milk. This mixture was consumed in divided doses with meals.

-

Dietary Composition: The diet was more liberal in carbohydrates and protein than the classic 4:1 ketogenic diet, making it more palatable and easier for patients to adhere to.

-

-

Monitoring and Evaluation:

-

Seizure Frequency: Detailed records of seizure frequency and type were maintained by the patients' families.

-

Clinical Assessment: Patients were regularly assessed for clinical improvement, including alertness and overall well-being.

-

Biochemical Monitoring: Blood and urine were monitored for ketosis.

-

-

Outcome: The majority of the patients showed a significant reduction in seizure frequency, with some achieving complete seizure control. The clinical improvements were comparable to those seen with the classic ketogenic diet.

Metabolic and Signaling Pathways of Medium-Chain Fatty Acids

The unique therapeutic effects of MCFAs are a direct consequence of their distinct metabolic fate and their ability to modulate key signaling pathways.

Metabolic Pathway of Medium-Chain Fatty Acids

As previously mentioned, MCFAs are rapidly absorbed from the small intestine and transported directly to the liver via the portal vein. In the liver, they readily cross the inner mitochondrial membrane without the need for the carnitine palmitoyltransferase (CPT) system, which is obligatory for LCFAs. This allows for rapid beta-oxidation and the production of acetyl-CoA, which can then enter the Krebs cycle for energy production or be converted to ketone bodies.

Modulation of Peroxisome Proliferator-Activated Receptors (PPARs)

MCFAs have been shown to act as signaling molecules by directly interacting with nuclear receptors, including the peroxisome proliferator-activated receptors (PPARs). PPARs are transcription factors that play crucial roles in regulating lipid and glucose metabolism. MCFAs can bind to and activate PPAR-gamma, influencing gene expression related to adipogenesis and insulin sensitivity.

Interaction with the Ghrelin Signaling Pathway

Ghrelin, often referred to as the "hunger hormone," requires acylation with a medium-chain fatty acid, octanoate (C8:0), for its activation. The enzyme ghrelin O-acyltransferase (GOAT) catalyzes this process. This post-translational modification is essential for ghrelin to bind to its receptor (GHSR-1a) and exert its orexigenic and metabolic effects. The availability of MCFAs can thus directly influence the activity of the ghrelin system.

Conclusion and Future Directions

The discovery and subsequent scientific exploration of medium-chain fatty acids have unveiled a class of lipids with unique metabolic properties and significant therapeutic potential. From their early application in ketogenic diets to their role as signaling molecules, MCFAs continue to be an area of active research. The distinct pathways of absorption, metabolism, and cellular signaling provide a strong rationale for their continued investigation in the context of metabolic disorders, neurological diseases, and nutritional support. Future research should focus on elucidating the precise molecular mechanisms underlying their diverse biological effects and exploring the therapeutic potential of individual MCFAs. The development of novel structured lipids incorporating MCFAs also presents a promising avenue for creating next-generation medical foods and pharmaceutical agents. This guide provides a solid foundation for researchers and drug development professionals to build upon as they explore the future of MCFA-based therapeutics.

References

- 1. Top 185 Neurology papers published in 1971 [scispace.com]

- 2. Medium-chain triglycerides as a therapy for intractable childhood epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Triglycerides of medium-chain fatty acids: a concise review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ketogenic diet - Wikipedia [en.wikipedia.org]

Hept-3-enoic Acid: An In-depth Technical Guide to its Role in Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hept-3-enoic acid, a seven-carbon unsaturated fatty acid, represents a unique molecule at the intersection of odd-chain and unsaturated fatty acid metabolism. While specific research on this compound is limited, its metabolic fate can be largely inferred from the well-established principles governing the processing of structurally related fatty acids. This technical guide provides a comprehensive overview of the predicted metabolic pathways involving this compound, including its biosynthesis and degradation. We detail the key enzymatic reactions and cellular machinery implicated in its metabolism, drawing parallels with known pathways of odd-chain and unsaturated fatty acids. Furthermore, this guide outlines relevant experimental protocols for the analysis of such fatty acids and presents conceptual diagrams of the involved metabolic and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

This compound (C7:1Δ³) is a monounsaturated odd-chain fatty acid. Its structure, featuring both an odd number of carbon atoms and a double bond, necessitates the involvement of specific enzymatic machinery for its metabolism, distinct from that of the more common even-chain saturated fatty acids. Understanding the metabolic pathways of this compound is crucial for researchers investigating lipid metabolism, cellular bioenergetics, and the potential roles of atypical fatty acids in health and disease. This guide will synthesize the current understanding of odd-chain and unsaturated fatty acid metabolism to provide a detailed technical overview of the lifecycle of this compound within a biological system.

Biosynthesis of this compound

The biosynthesis of odd-chain fatty acids, including by extension this compound, initiates with a different primer than their even-chain counterparts. Instead of acetyl-CoA, propionyl-CoA serves as the initial building block.[1] The subsequent elongation steps proceed via the fatty acid synthase (FAS) complex, with malonyl-CoA providing the two-carbon units for chain extension.

The introduction of the double bond at the Δ³ position in a seven-carbon chain is less common than the typical desaturation reactions that occur on longer-chain fatty acids. However, in microorganisms, the biosynthesis of unsaturated fatty acids can occur through anaerobic pathways involving specialized enzymes.

A proposed biosynthetic pathway for an odd-chain unsaturated fatty acid like this compound is initiated by propionyl-CoA. In microorganisms, the production of sufficient propionyl-CoA is often the limiting factor for the synthesis of odd-chain fatty acids.[2][3] Metabolic engineering strategies in microorganisms have focused on increasing the intracellular pool of propionyl-CoA to enhance the production of these fatty acids.[1][2][3][4]

Key Enzymes in Odd-Chain Fatty Acid Biosynthesis:

-

Acetyl-CoA Carboxylase (ACC): Catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, providing the two-carbon donor for fatty acid elongation.

-

Propionyl-CoA Carboxylase (PCC): While primarily involved in catabolism, it can contribute to the propionyl-CoA pool under certain conditions.

-

Fatty Acid Synthase (FAS): A multi-enzyme complex that catalyzes the iterative elongation of the fatty acid chain. It utilizes propionyl-CoA as a primer for odd-chain fatty acids.

-

Desaturases: Introduce double bonds into the acyl chain. The specific desaturase responsible for the Δ³ double bond in a C7 chain is not well-characterized.

Below is a conceptual workflow for the biosynthesis of odd-chain fatty acids.

Degradation of this compound

The degradation of this compound occurs via the mitochondrial β-oxidation pathway. Due to its odd-chain length and the presence of a double bond at an odd-numbered carbon, its breakdown requires a set of auxiliary enzymes in addition to the core β-oxidation enzymes.

The process begins with the activation of this compound to its coenzyme A (CoA) thioester, hept-3-enoyl-CoA, in the cytoplasm. This is catalyzed by an acyl-CoA synthetase. The activated fatty acid is then transported into the mitochondrial matrix.

β-Oxidation of Hept-3-enoyl-CoA:

-

Isomerization: The first step inside the mitochondria is the isomerization of the cis- or trans-Δ³ double bond to a trans-Δ² double bond. This reaction is catalyzed by Δ³,Δ²-enoyl-CoA isomerase .[5][6][7][8][9] The product, hept-2-enoyl-CoA, is a substrate for the next enzyme in the β-oxidation spiral.

-

Hydration: Enoyl-CoA hydratase catalyzes the hydration of the trans-Δ² double bond of hept-2-enoyl-CoA to form L-3-hydroxyheptanoyl-CoA.

-

Dehydrogenation: L-3-hydroxyacyl-CoA dehydrogenase oxidizes L-3-hydroxyheptanoyl-CoA to 3-ketoheptanoyl-CoA, with the concomitant reduction of NAD⁺ to NADH.

-

Thiolysis: β-ketothiolase catalyzes the thiolytic cleavage of 3-ketoheptanoyl-CoA by a molecule of CoA to yield one molecule of acetyl-CoA (a C2 unit) and pentanoyl-CoA (a C5 acyl-CoA).

The resulting pentanoyl-CoA then re-enters the β-oxidation spiral for another round of oxidation, yielding one molecule of acetyl-CoA and one molecule of propionyl-CoA (a C3 unit).

Fate of the End Products:

-

Acetyl-CoA: Enters the citric acid cycle for complete oxidation to CO₂ and H₂O, generating ATP.

-

Propionyl-CoA: This three-carbon unit is carboxylated to D-methylmalonyl-CoA by propionyl-CoA carboxylase . D-methylmalonyl-CoA is then epimerized to L-methylmalonyl-CoA by methylmalonyl-CoA epimerase . Finally, methylmalonyl-CoA mutase , a vitamin B₁₂-dependent enzyme, rearranges L-methylmalonyl-CoA to succinyl-CoA , which is an intermediate of the citric acid cycle.

Quantitative Data

Specific quantitative data for this compound in biological tissues and fluids are scarce in the scientific literature. Its natural occurrence is not well-documented, though other heptenoic acid isomers have been reported in some natural sources.[10][11][12][13] The tables below provide a general framework for the type of quantitative data that would be valuable for understanding the metabolic significance of this compound.

Table 1: Hypothetical Tissue Distribution of this compound

| Tissue/Fluid | Concentration Range (µM) | Method of Detection | Reference |

|---|---|---|---|

| Plasma | Not Reported | GC-MS/LC-MS | - |

| Adipose Tissue | Not Reported | GC-MS | - |

| Liver | Not Reported | GC-MS | - |

| Muscle | Not Reported | GC-MS | - |

Table 2: Hypothetical Kinetic Parameters of Enzymes Involved in this compound Metabolism

| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |

|---|---|---|---|---|

| Acyl-CoA Synthetase | This compound | Not Reported | Not Reported | - |

| Δ³,Δ²-Enoyl-CoA Isomerase | Hept-3-enoyl-CoA | Not Reported | Not Reported | - |

Experimental Protocols

The study of this compound metabolism would employ techniques similar to those used for other fatty acids. Below are detailed methodologies for key experiments.

Quantification of this compound in Biological Samples by GC-MS

This protocol is adapted from general methods for fatty acid analysis.[14][15][16][17][18]

Objective: To extract and quantify the amount of this compound in a biological sample (e.g., plasma, tissue homogenate).

Materials:

-

Biological sample

-

Internal standard (e.g., deuterated heptenoic acid or another odd-chain fatty acid not expected to be in the sample)

-

Chloroform/Methanol (2:1, v/v)

-

0.9% NaCl solution

-

Sodium sulfate (anhydrous)

-

BF₃-methanol or HCl-methanol for derivatization

-

Hexane

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation: Homogenize tissue samples in a suitable buffer. For plasma or serum, use directly.

-

Lipid Extraction:

-

To 1 mL of sample, add a known amount of the internal standard.

-

Add 5 mL of chloroform/methanol (2:1).

-

Vortex vigorously for 2 minutes.

-

Add 1 mL of 0.9% NaCl solution and vortex again.

-

Centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase.

-

Dry the organic phase over anhydrous sodium sulfate and then evaporate the solvent under a stream of nitrogen.

-

-

Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

To the dried lipid extract, add 2 mL of BF₃-methanol (or HCl-methanol).

-

Incubate at 60°C for 30 minutes.

-

Cool to room temperature and add 1 mL of water and 2 mL of hexane.

-

Vortex and centrifuge to separate the phases.

-

Collect the upper hexane layer containing the FAMEs.

-

Repeat the hexane extraction.

-

Evaporate the pooled hexane extracts to dryness under nitrogen.

-

-

GC-MS Analysis:

-

Reconstitute the FAMEs in a small volume of hexane.

-

Inject an aliquot into the GC-MS system.

-

Use a suitable capillary column (e.g., DB-23 or equivalent) for separation of FAMEs.

-

Set the mass spectrometer to scan a relevant mass range or to perform selected ion monitoring (SIM) for the characteristic ions of this compound methyl ester and the internal standard.

-

Quantify the amount of this compound by comparing the peak area of its methyl ester to that of the internal standard.

-

In Vitro Enzyme Assay for Δ³,Δ²-Enoyl-CoA Isomerase

This protocol is a conceptual adaptation based on assays for similar enzymes.[19][20]

Objective: To measure the activity of Δ³,Δ²-enoyl-CoA isomerase using hept-3-enoyl-CoA as a substrate.

Materials:

-

Purified Δ³,Δ²-enoyl-CoA isomerase

-

Hept-3-enoyl-CoA (substrate)

-

Coupling enzymes: Enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase

-

NAD⁺

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing:

-

Reaction buffer

-

Excess enoyl-CoA hydratase

-

Excess L-3-hydroxyacyl-CoA dehydrogenase

-

NAD⁺

-

-

Initiate Reaction: Add a known amount of purified Δ³,Δ²-enoyl-CoA isomerase to the cuvette.

-

Substrate Addition: Start the reaction by adding a known concentration of hept-3-enoyl-CoA.

-

Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 340 nm over time. The increase in absorbance corresponds to the reduction of NAD⁺ to NADH, which is stoichiometrically linked to the isomerization of hept-3-enoyl-CoA to hept-2-enoyl-CoA.

-

Calculation of Enzyme Activity: Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot. Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to convert the rate of change in absorbance to the rate of product formation.

Conclusion and Future Directions

This compound, as an odd-chain unsaturated fatty acid, is metabolized through a combination of pathways that handle these unique structural features. Its degradation via β-oxidation requires the action of Δ³,Δ²-enoyl-CoA isomerase and ultimately yields both acetyl-CoA and propionyl-CoA, linking its catabolism to the citric acid cycle. Its biosynthesis is predicted to start from a propionyl-CoA primer.

While the general metabolic fate of this compound can be confidently predicted, a significant gap in knowledge exists regarding its specific physiological roles, tissue concentrations, and the kinetic properties of the enzymes involved in its metabolism. Future research should focus on:

-

Quantitative Profiling: Developing sensitive analytical methods to accurately measure the levels of this compound in various biological samples to understand its distribution and potential as a biomarker.

-

Enzyme Characterization: Purifying and characterizing the specific enzymes that act on hept-3-enoyl-CoA to determine their kinetic parameters and regulatory properties.

-

Metabolic Flux Analysis: Utilizing stable isotope tracers to delineate the metabolic flux through the biosynthetic and catabolic pathways of this compound in living systems.[2][21]

-

Functional Studies: Investigating the potential signaling roles of this compound and its derivatives in cellular processes.

A deeper understanding of the metabolism of atypical fatty acids like this compound will provide valuable insights into the complexity and adaptability of lipid metabolism and may open new avenues for therapeutic intervention in metabolic diseases.

References

- 1. Frontiers | De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled by Modular Pathway Engineering [frontiersin.org]

- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 3. Quantitative metabolic flux analysis reveals an unconventional pathway of fatty acid synthesis in cancer cells deficient for the mitochondrial citrate transport protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled by Modular Pathway Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fatty acid beta oxidation | Abcam [abcam.com]

- 6. Showing Compound (E)-2-Heptenoic acid (FDB014141) - FooDB [foodb.ca]

- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

- 9. Enoyl-CoA hydratase and isomerase form a superfamily with a common active-site glutamate residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Heptanoic Acid | C7H14O2 | CID 8094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Heptenoic acid | C7H12O2 | CID 5282709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2-heptenoic acid, 18999-28-5 [thegoodscentscompany.com]

- 13. 6-Heptenoic acid | C7H12O2 | CID 70705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. jfda-online.com [jfda-online.com]

- 15. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. lipidmaps.org [lipidmaps.org]

- 17. researchgate.net [researchgate.net]

- 18. Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 19. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. prod-media.megazyme.com [prod-media.megazyme.com]

- 21. Fatty Acid Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]

(E)-hept-3-enoic Acid: A Technical Whitepaper on its Potential Antimicrobial Properties

Executive Summary

(E)-hept-3-enoic acid, a medium-chain unsaturated fatty acid, is a molecule of interest for its potential antimicrobial applications. While direct, comprehensive studies quantifying its specific antimicrobial efficacy are not extensively available in publicly accessible scientific literature, the broader class of fatty acids, particularly short and medium-chain unsaturated fatty acids, has demonstrated significant antimicrobial activity against a range of pathogens. This technical guide synthesizes the current understanding of the antimicrobial potential of (E)-hept-3-enoic acid by examining the established mechanisms of action and antimicrobial spectra of structurally related fatty acids. Furthermore, it provides detailed, standardized experimental protocols for the evaluation of its antimicrobial properties and visualizes key pathways and workflows to guide future research and development efforts.

Introduction

(E)-hept-3-enoic acid is a carboxylic acid with a seven-carbon chain and a trans double bond at the third carbon position. The antimicrobial properties of fatty acids have been recognized for their potential in various applications, including medicine, agriculture, and food preservation.[1] They are known to be produced by organisms as a defense mechanism against pathogens.[1][2] This document serves as a foundational guide for researchers investigating the antimicrobial characteristics of (E)-hept-3-enoic acid, providing a framework for its systematic evaluation.

Quantitative Antimicrobial Data

A thorough review of scientific literature reveals a notable absence of specific quantitative data on the antimicrobial activity of (E)-hept-3-enoic acid. To guide future research, the following tables are presented as templates for the systematic recording of such data once it is generated through experimental investigation.

Table 1: Minimum Inhibitory Concentration (MIC) of (E)-hept-3-enoic Acid

| Target Microorganism | Strain | MIC (µg/mL) | MIC (mM) | Reference |

| Data not available | ||||

| Data not available | ||||

| Data not available |

Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of (E)-hept-3-enoic Acid

| Target Microorganism | Strain | MBC/MFC (µg/mL) | MBC/MFC (mM) | Reference |

| Data not available | ||||

| Data not available | ||||

| Data not available |

Postulated Mechanisms of Antimicrobial Action

While the precise mechanism of (E)-hept-3-enoic acid has not been elucidated, the antimicrobial actions of other short and medium-chain unsaturated fatty acids are well-documented and likely share common pathways. The primary target is generally considered to be the microbial cell membrane.[1][3]

The proposed mechanisms include:

-

Disruption of the Cell Membrane: Fatty acids can intercalate into the phospholipid bilayer of the bacterial cell membrane, leading to increased permeability, leakage of essential intracellular components, and ultimately cell lysis.[3][4]

-

Interference with Cellular Energy Production: By disrupting the cell membrane, fatty acids can interfere with the electron transport chain and uncouple oxidative phosphorylation, depleting the cell's energy supply.[1][3]

-

Inhibition of Enzymatic Activity: Fatty acids have been shown to inhibit the activity of various essential enzymes. For instance, some unsaturated fatty acids can inhibit the bacterial enoyl-acyl carrier protein reductase (FabI), a key enzyme in fatty acid synthesis.[5]

-

Impairment of Nutrient Uptake: Damage to the cell membrane can disrupt transport systems, hindering the uptake of essential nutrients.[1]

-

Inhibition of DNA/RNA Synthesis: Some fatty acids may interfere with the replication of genetic material.[3][6]

Experimental Protocols

The following are detailed, generalized protocols for determining the antimicrobial activity of (E)-hept-3-enoic acid.

Preparation of (E)-hept-3-enoic Acid Stock Solutions

Due to the hydrophobic nature of fatty acids, proper solubilization is critical for accurate and reproducible results.

-

Solvent Selection: Ethanol or dimethyl sulfoxide (DMSO) are commonly used solvents. For in vitro assays, ethanol is often preferred due to its lower cellular toxicity at final working concentrations.[4]

-

Stock Solution Preparation:

-

Aseptically weigh a precise amount of (E)-hept-3-enoic acid into a sterile tube.

-

Add the chosen solvent (e.g., 100% ethanol) to achieve a high-concentration stock solution (e.g., 100 mg/mL).

-

Vortex vigorously until the fatty acid is completely dissolved. Gentle warming in a water bath (37-50°C) may be necessary.[4]

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

-

Store the stock solution in small aliquots at -20°C to prevent degradation from repeated freeze-thaw cycles.

-

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.

-

Materials:

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Standardized microbial inoculum (typically 0.5 McFarland standard, diluted to achieve a final concentration of ~5 x 10^5 CFU/mL in the wells)

-

(E)-hept-3-enoic acid stock solution

-

Positive control (broth with inoculum, no fatty acid)

-

Negative control (broth only)

-

Solvent control (broth with inoculum and the highest concentration of the solvent used)

-

-

Procedure:

-

Dispense 100 µL of sterile broth into each well of a 96-well plate.

-

Add a specific volume of the (E)-hept-3-enoic acid stock solution to the first well and mix to achieve the highest desired concentration.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the desired number of wells. Discard 100 µL from the last well.

-

Add 100 µL of the standardized microbial inoculum to each well (except the negative control).

-

Seal the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 16-20 hours for most bacteria).

-

Following incubation, determine the MIC by visually inspecting for turbidity. The MIC is the lowest concentration of (E)-hept-3-enoic acid in which no visible growth is observed.

-

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

-

Procedure:

-

Following the MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth.

-

Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar).

-

Incubate the plates under conditions suitable for the growth of the test microorganism.

-

The MBC/MFC is the lowest concentration of (E)-hept-3-enoic acid that results in a ≥99.9% reduction in the initial inoculum count.

-

Conclusion and Future Directions

While (E)-hept-3-enoic acid remains an understudied compound in the context of antimicrobial research, its structural similarity to other bioactive short and medium-chain fatty acids suggests a promising potential for antimicrobial activity. The lack of existing data presents a clear opportunity for novel research. Future investigations should focus on systematically evaluating its efficacy against a broad panel of clinically relevant bacteria and fungi using the standardized protocols outlined in this guide. Subsequent studies could then explore its mechanisms of action in more detail, its potential for synergistic activity with existing antibiotics, and its toxicological profile to determine its suitability for various therapeutic or preservative applications. The frameworks provided herein offer a robust starting point for unlocking the potential of (E)-hept-3-enoic acid as a novel antimicrobial agent.

References

- 1. Antibacterial free fatty acids: activities, mechanisms of action and biotechnological potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Wintermute Biomedical [wintermutebiomedical.com]

Methodological & Application

Application Note: Gas Chromatography Method for Hept-3-enoic Acid Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hept-3-enoic acid is an unsaturated carboxylic acid of interest in various fields of chemical and pharmaceutical research. Accurate and reliable quantification of this compound is crucial for understanding its role in biological systems and for quality control in drug development. Gas chromatography (GC) offers a robust and sensitive analytical technique for the analysis of volatile and semi-volatile compounds. However, due to the polar nature and low volatility of carboxylic acids, direct GC analysis is challenging, often resulting in poor peak shape and low sensitivity.[1][2][3] To overcome these limitations, a derivatization step is necessary to convert the carboxylic acid into a more volatile and less polar ester derivative.[1][4][5] This application note provides a detailed protocol for the analysis of this compound by converting it to its methyl ester, this compound methyl ester (H3EME), followed by analysis using Gas Chromatography with Flame Ionization Detection (GC-FID).

Materials and Methods

Reagents and Materials

-

This compound standard

-

Methanol, anhydrous

-

Boron trifluoride-methanol solution (14% BF3 in MeOH)

-

Hexane, GC grade

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Internal Standard (e.g., Heptanoic acid or another suitable medium-chain fatty acid not present in the sample)

-

Glassware: reaction vials with PTFE-lined caps, pipettes, autosampler vials

Instrumentation

-

Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID)

-

Capillary GC column: A polar stationary phase column, such as a DB-WAX, Omegawax, or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for the separation of fatty acid methyl esters.[6][7][8]

Experimental Protocols

-

Standard Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or hexane) at a concentration of 1 mg/mL.

-

Internal Standard (IS) Stock Solution: Prepare a stock solution of the chosen internal standard at a concentration of 1 mg/mL in the same solvent.

-

Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the this compound stock solution and a constant amount of the internal standard stock solution into reaction vials. The solvent can be evaporated under a gentle stream of nitrogen if necessary.

-

Sample Preparation: For liquid samples, an appropriate volume can be directly used. For solid samples, a suitable extraction method (e.g., liquid-liquid extraction or solid-phase extraction) should be employed to isolate the this compound. The final extract should be transferred to a reaction vial and the solvent evaporated.

The following protocol is based on a common esterification procedure for fatty acids.[1][9]

-

To the dried standard or sample residue in a reaction vial, add 1 mL of 14% boron trifluoride-methanol solution.

-

Securely cap the vial and heat the mixture at 60°C for 30 minutes in a heating block or water bath.[1][4]

-

Cool the vial to room temperature.

-

Add 1 mL of hexane and 1 mL of saturated sodium chloride solution to the vial.[4]

-

Vortex the mixture vigorously for 1 minute to extract the this compound methyl ester into the hexane layer.

-

Allow the layers to separate.

-

Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[1]

-

The sample is now ready for GC-FID analysis. Transfer the dried hexane extract to an autosampler vial.

GC-FID Conditions

The following are proposed starting conditions for the analysis of this compound methyl ester. Optimization may be required based on the specific instrument and column used.

| Parameter | Value |

| Column | Polar Wax Column (e.g., DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium or Hydrogen at a constant flow rate of 1.0 mL/min |

| Injector Temperature | 250°C |

| Injection Volume | 1 µL |

| Split Ratio | 20:1 (can be adjusted based on concentration) |

| Oven Program | Initial: 100°C (hold 2 min), Ramp: 10°C/min to 200°C, Ramp: 20°C/min to 240°C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 260°C |

| Makeup Gas (N2) | 25 mL/min |

| Hydrogen Flow | 30 mL/min |

| Air Flow | 300 mL/min |

Results and Discussion

Quantification

Quantification is achieved by generating a calibration curve using the prepared standards. The peak area ratio of the this compound methyl ester to the internal standard is plotted against the concentration of this compound. The concentration of this compound in unknown samples is then determined from this calibration curve.

Method Validation Data

The following table summarizes the expected quantitative data from a method validation study for the GC-FID analysis of this compound methyl ester. These are representative values and will vary depending on the specific instrumentation and experimental conditions.

| Parameter | Result |

| Retention Time (min) | ~ 8.5 (this compound methyl ester) |

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | 0.1 - 1 µg/mL |

| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |

| Precision (%RSD) | < 5% |

| Accuracy (% Recovery) | 95 - 105% |

Visualizations

The following diagrams illustrate the key processes in this analytical method.

Caption: Experimental workflow for the GC-FID analysis of this compound.

Caption: Derivatization of this compound to its methyl ester.

Conclusion

This application note provides a comprehensive and detailed method for the quantitative analysis of this compound using gas chromatography with flame ionization detection. The described protocol, which includes sample preparation, derivatization to the corresponding fatty acid methyl ester, and optimized GC-FID conditions, offers a reliable and sensitive approach for researchers, scientists, and drug development professionals. The method is suitable for the accurate determination of this compound in various matrices, contributing to advancements in research and quality control.

References

- 1. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]

- 2. diverdi.colostate.edu [diverdi.colostate.edu]

- 3. par.nsf.gov [par.nsf.gov]

- 4. benchchem.com [benchchem.com]

- 5. restek.com [restek.com]

- 6. customs.go.jp [customs.go.jp]

- 7. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]

- 8. aocs.org [aocs.org]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols for the Extraction of Hept-3-enoic Acid from Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hept-3-enoic acid is a short-chain fatty acid (SCFA) that, like other SCFAs, may play a role in various physiological processes. SCFAs are increasingly recognized as important signaling molecules and energy sources, primarily produced by gut microbiota through the fermentation of dietary fibers[1]. Their analysis in biological samples is crucial for understanding their role in health and disease. This document provides a detailed protocol for the extraction of this compound from biological samples such as plasma, serum, feces, and tissue homogenates, adapted from established methods for short-chain fatty acid analysis.

Short-chain fatty acids are known to act as signaling molecules by stimulating G protein-coupled receptors (GPCRs) and inhibiting histone deacetylases (HDACs)[2]. These interactions can influence a variety of cellular processes, including gene expression, metabolism, and immune function[2][3]. While the specific signaling pathways of this compound are not extensively characterized, it is presumed to follow the general mechanisms of other SCFAs.

General Signaling Pathway for Short-Chain Fatty Acids

The diagram below illustrates the general signaling pathways for short-chain fatty acids, which involve the activation of G-protein coupled receptors and inhibition of histone deacetylases.

Caption: General signaling pathways of short-chain fatty acids.

Experimental Protocols

The following protocols describe the extraction of this compound from various biological matrices. Given its properties as a C7 unsaturated fatty acid, methods suitable for other volatile fatty acids are applicable. Gas chromatography (GC) coupled with flame ionization detection (FID) or mass spectrometry (MS) is a common analytical technique[1][4][5].

Protocol 1: Liquid-Liquid Extraction from Plasma/Serum

This protocol is adapted from general methods for SCFA extraction from blood samples.

Materials:

-

Plasma or serum sample

-

Internal Standard (e.g., deuterated heptanoic acid)

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether (or other suitable organic solvent)

-

Sodium sulfate, anhydrous

-

Centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

GC-MS or GC-FID system

Procedure:

-

Sample Preparation: Thaw frozen plasma or serum samples on ice.

-

Internal Standard Spiking: To 200 µL of plasma/serum in a centrifuge tube, add the internal standard to a final concentration of 10 µM.

-

Acidification: Add 50 µL of concentrated HCl to acidify the sample to a pH of ~2. This protonates the fatty acids, making them more soluble in organic solvents.

-

Extraction: Add 1 mL of diethyl ether to the tube. Vortex vigorously for 2 minutes to ensure thorough mixing.

-

Phase Separation: Centrifuge the sample at 3000 x g for 10 minutes at 4°C to separate the organic and aqueous phases.

-

Collection of Organic Layer: Carefully transfer the upper organic layer to a clean tube.

-

Drying: Add a small amount of anhydrous sodium sulfate to the collected organic layer to remove any residual water.

-